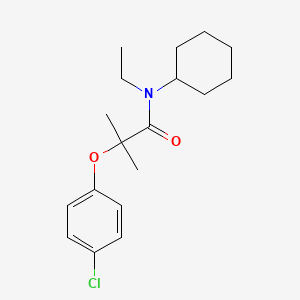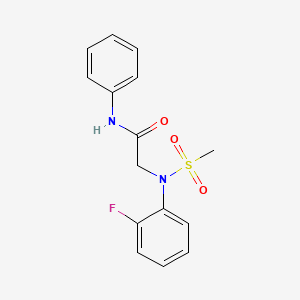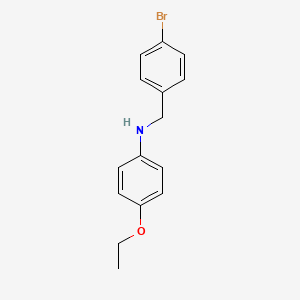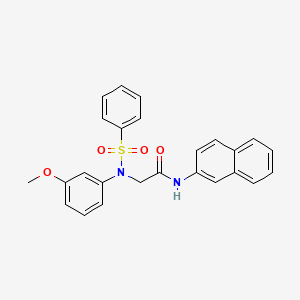![molecular formula C12H10BrNO5 B5808036 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5808036.png)
1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione, also known as BMB, is a synthetic compound that has been the focus of scientific research due to its potential as a tool for studying biological processes. BMB is a member of the family of compounds known as heterocyclic compounds, which are characterized by the presence of a ring structure containing atoms other than carbon.
作用機序
The mechanism of action of 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione involves the covalent modification of specific amino acid residues in proteins. 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione contains a reactive group that can form a covalent bond with the side chain of cysteine residues in proteins. This covalent modification can alter the function of the protein and provide insight into its role in biological processes.
Biochemical and Physiological Effects:
1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene regulation. 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the key advantages of 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione is its specificity for cysteine residues in proteins. This allows researchers to selectively label and study specific proteins in complex biological systems. However, one limitation of 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione is its potential for off-target effects, as it can react with other nucleophiles in addition to cysteine residues.
将来の方向性
There are many potential future directions for research involving 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione. One area of interest is the development of new methods for labeling proteins with 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione, as well as the development of new reactive groups that can be used to selectively modify other amino acid residues in proteins. Another area of interest is the use of 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione in the study of protein-protein interactions in live cells and organisms, which could provide new insights into the mechanisms of various biological processes.
合成法
1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione can be synthesized using a variety of methods, but one common approach involves the reaction of 3-bromo-4-methoxybenzoic acid with N-carbethoxyphthalimide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine to yield 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione.
科学的研究の応用
1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione has been used extensively in scientific research as a tool for studying the mechanisms of various biological processes. One of the key applications of 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione is in the study of protein-protein interactions, which are critical for many biological processes. 1-[(3-bromo-4-methoxybenzoyl)oxy]-2,5-pyrrolidinedione can be used to selectively label specific proteins in order to study their interactions with other proteins.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO5/c1-18-9-3-2-7(6-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXHPVXXWGCYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)ON2C(=O)CCC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3-Bromo-4-methoxyphenyl)carbonyl]oxy}pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)




![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5807985.png)
![4-({[5-(1-piperidinyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5807997.png)


![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)

![1-[5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5808028.png)
![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
![4,6,8-trimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}quinoline](/img/structure/B5808050.png)